2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolo-triazine core, followed by the introduction of the benzyl and chlorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
- 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE may exhibit unique biological activities due to the presence of the chlorophenyl group. This group can influence the compound’s interaction with molecular targets, potentially enhancing its efficacy or selectivity in certain applications. Additionally, the specific arrangement of functional groups in this compound may confer distinct chemical properties, making it a valuable tool in various research and industrial contexts.
Properties
Molecular Formula |
C19H15ClN6O2S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClN6O2S/c20-13-8-4-5-9-14(13)21-16(27)11-29-19-24-23-18-22-17(28)15(25-26(18)19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,27)(H,22,23,28) |
InChI Key |
ZEYDHPSUXSBINF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4Cl)NC2=O |
Origin of Product |
United States |
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